Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to N-Ethoxyacetamide (CAS 10576-12-2): Properties, Synthesis, and Applications in Chemical Research
This document provides a comprehensive technical overview of N-ethoxyacetamide, also known by its systematic name, Ethyl N-hydroxyacetimidate. Intended for an audience of researchers, chemists, and professionals in drug development, this guide synthesizes critical data on its physicochemical properties, synthetic routes, spectral characteristics, reactivity, and safe handling protocols. The structure of this guide is designed to logically present the information, moving from fundamental properties to practical applications, thereby providing a holistic understanding of this valuable chemical intermediate.
N-ethoxyacetamide (CAS 10576-12-2) is a unique bifunctional molecule containing both an imidate and a hydroxylamine moiety. This structure imparts specific reactivity that makes it a useful building block in organic synthesis.
Table 1: Chemical Identifiers for N-Ethoxyacetamide
| Identifier | Value |
| CAS Number | 10576-12-2[1] |
| Molecular Formula | C₄H₉NO₂[1] |
| Molecular Weight | 103.12 g/mol [1] |
| IUPAC Name | Ethyl (Z)-N-hydroxyacetimidate |
| Synonyms | Ethyl acetohydroxamate, Ethyl N-hydroxyacetimidate, Ethanimidic acid, N-hydroxy-, ethyl ester[1][2][3] |
| Linear Formula | CH₃C(=NOH)OC₂H₅ |
| SMILES String | CCO\C(C)=N\O |
The physical properties of N-ethoxyacetamide are critical for its handling, storage, and use in reactions. It exists as a low-melting solid that is often handled as a liquid.
Table 2: Physicochemical Properties of N-Ethoxyacetamide
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid after melting | [1] |
| Melting Point | 23-25 °C (lit.) | [1][3] |
| Boiling Point | 55-58 °C @ 6 mmHg (lit.) | [1][3] |
| Density | ~1.16 g/mL (rough estimate) | [1] |
| Refractive Index (n20/D) | 1.434 (lit.) | [1][3] |
| Flash Point | 170 °F (76.7 °C) | [1][3] |
| Water Solubility | May decompose | [1][3] |
| pKa (Predicted) | 14.20 ± 0.10 | [1] |
| Stability | Moisture Sensitive | [1][3] |
Expert Insight: The "moisture sensitive" classification is a key practical consideration.[1][3] Hydrolysis of the imidate ester can occur, leading to the formation of ethyl acetate and hydroxylamine. Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques to minimize degradation and ensure reproducibility in synthetic protocols. Storage at the recommended 2-8°C is crucial to maintain its integrity.[1][3]
Synthesis and Mechanism
The primary literature points to established methods for the synthesis of N-ethoxyacetamide.[1] While the full details require consulting the original publication (Synthesis, p. 220, 1983), a common and logical approach involves the reaction of an acetimidate precursor with hydroxylamine.
Proposed Synthetic Workflow:
The synthesis of N-ethoxyacetamide can be logically achieved via the reaction of ethyl acetimidate hydrochloride with hydroxylamine in the presence of a non-nucleophilic base. The base is required to neutralize the HCl byproduct and to deprotonate hydroxylamine, increasing its nucleophilicity.
Caption: Proposed experimental workflow for the synthesis of N-Ethoxyacetamide.
Reaction Mechanism:
The underlying mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the protonated imidate. The subsequent elimination of ammonia leads to the final product.
Caption: Simplified reaction mechanism for N-Ethoxyacetamide formation.
Structural Elucidation and Spectroscopic Analysis
For any synthesized compound, rigorous structural confirmation is paramount. This is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.[4][5] While specific experimental spectra for N-ethoxyacetamide are not widely published, its structure allows for reliable prediction of its spectral features.
Table 3: Predicted Spectroscopic Data for N-Ethoxyacetamide
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~4.1 ppm (q, 2H, -OCH₂-); δ ~2.0 ppm (s, 3H, -CH₃); δ ~1.2 ppm (t, 3H, -OCH₂CH₃); δ ~8-9 ppm (br s, 1H, =NOH) | The ethoxy group shows a characteristic quartet and triplet. The acetyl methyl is a singlet. The hydroxyl proton is broad and its shift is solvent-dependent. |
| ¹³C NMR | δ ~160-165 ppm (C=N); δ ~60-65 ppm (-OCH₂-); δ ~15-20 ppm (-CH₃); δ ~14 ppm (-OCH₂CH₃) | The imidate carbon is significantly deshielded. The signals for the ethoxy and methyl carbons appear in their expected aliphatic regions. |
| IR (cm⁻¹) | ~3300-3100 (br, O-H stretch); ~2980-2850 (C-H stretch); ~1650-1680 (C=N stretch); ~1250-1050 (C-O stretch); ~950 (N-O stretch) | The spectrum is expected to be dominated by a broad O-H stretch, the characteristic C=N imine stretch, and C-O single bond stretches.[6] |
| Mass Spec (EI) | M⁺ at m/z = 103.12; Key fragments: [M-CH₃]⁺, [M-OC₂H₅]⁺, [CH₃CNOH]⁺ | The molecular ion peak confirms the molecular weight. Fragmentation patterns would arise from the loss of the ethyl, ethoxy, and methyl groups.[7] |
Expert Insight: When performing ¹H NMR, the hydroxyl proton (=NOH) may exchange with deuterium if a protic solvent like CD₃OD is used, leading to its disappearance from the spectrum. This experiment can be intentionally performed to confirm the assignment of the =NOH peak.
Reactivity and Synthetic Utility
The primary value of N-ethoxyacetamide lies in its role as a versatile chemical intermediate. Its structure allows it to act as a stable, handleable precursor to other valuable hydroxylamine derivatives.
Core Reactivity:
N-ethoxyacetamide is documented as a key reactant for the synthesis of:
This reactivity makes it a cornerstone for building more complex molecules, particularly those with applications in medicinal chemistry and materials science.
Caption: Synthetic utility of N-Ethoxyacetamide as a chemical intermediate.
Protocol: Synthesis of an O-Acyl Hydroxylamine Derivative
This protocol describes a general procedure for the acylation of N-ethoxyacetamide, a representative transformation showcasing its synthetic utility.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-ethoxyacetamide (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).
-
Acylation: Add the desired acyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is often exothermic; maintain the temperature at 0 °C during addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Relevance in Drug Development:
The acetamide functional group is a prevalent scaffold in medicinal chemistry.[8] N-substituted acetamide derivatives have been investigated as potent enzyme inhibitors and receptor antagonists.[9][10] For example, they have been key in developing inhibitors for carbonic anhydrases and antagonists for P2Y14R, which is implicated in inflammatory diseases.[9][11] The N-ethoxyacetamide core provides a unique entry point for creating novel analogs in these and other therapeutic areas, leveraging the known biological importance of the hydroxamic acid moiety, which can be unmasked from this precursor.
Safety, Handling, and Storage
Proper handling of N-ethoxyacetamide is essential to ensure laboratory safety and maintain the chemical's purity.
Table 4: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Codes | Xi (Irritant) | [1][3] |
| Pictograms | GHS02 (Flammable), GHS07 (Irritant) | Based on R/S phrases |
| Risk Statements | R10: Flammable; R36/37/38: Irritating to eyes, respiratory system and skin | [1][3] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S37/39: Wear suitable gloves and eye/face protection | [1] |
Recommended Handling Protocol:
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.
-
Handling: As the compound is moisture-sensitive, use of inert atmosphere techniques (Schlenk line or glovebox) is highly recommended for transfers and reactions. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1][3] The container headspace should ideally be filled with an inert gas.
-
Spills: In case of a minor spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
Conclusion
N-ethoxyacetamide (CAS 10576-12-2) is a valuable and versatile reagent for chemical synthesis. Its well-defined physicochemical properties, coupled with its specific reactivity as a precursor to various hydroxylamine derivatives, make it a significant tool for researchers in organic chemistry and drug discovery. A thorough understanding of its properties, predicted spectral characteristics, and stringent handling requirements is crucial for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for scientists to harness the full potential of this important chemical building block.
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